4-Amyloxybenzaldehyde-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

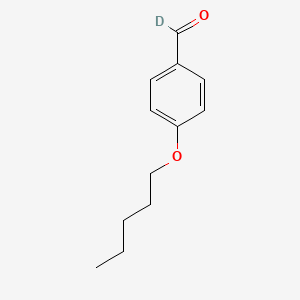

deuterio-(4-pentoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3/i10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVGSXODFOBBR-MMIHMFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=C(C=C1)OCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amyloxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Amyloxybenzaldehyde-d1. Given the limited direct literature on this specific deuterated compound, this guide extrapolates data from its non-deuterated isotopologue, 4-(pentyloxy)benzaldehyde, and established principles of deuterium isotope effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and organic synthesis.

Chemical and Physical Properties

The introduction of a single deuterium atom at the aldehyde position is expected to have a negligible effect on the bulk physical properties of the molecule. However, it will result in a slightly higher molecular weight. The following table summarizes the known properties of 4-(pentyloxy)benzaldehyde and the inferred properties for this compound.

| Property | 4-(pentyloxy)benzaldehyde | This compound (Inferred) | Data Source |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₅DO₂ | [1][2][] |

| Molecular Weight | 192.25 g/mol | 193.26 g/mol | [1][2][] |

| CAS Number | 5736-91-4 | Not available | [1][2][] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | Aromatic | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1] | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | Inferred |

Spectroscopic Data (Inferred)

Deuteration at the aldehyde position will lead to characteristic changes in the spectroscopic data, which are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the shift of the C-H stretching frequency of the aldehyde group to a lower wavenumber due to the increased mass of deuterium.

| Functional Group | 4-(pentyloxy)benzaldehyde (Typical Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) |

| Aldehyde C-H Stretch | ~2830-2695 | ~2150-2050 |

| Carbonyl (C=O) Stretch | ~1705 (conjugated) | ~1705 (conjugated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the characteristic aldehyde proton signal will be absent. In ²H NMR, a signal corresponding to the deuterium will appear.

| Nucleus | 4-(pentyloxy)benzaldehyde (Typical Chemical Shift, δ) | This compound (Predicted Chemical Shift, δ) |

| ¹H NMR | ||

| Aldehyde Proton | ~9.8-10.0 ppm (singlet) | Absent |

| Aromatic Protons | ~6.9-7.8 ppm (multiplets) | ~6.9-7.8 ppm (multiplets) |

| O-CH₂ Protons | ~4.0 ppm (triplet) | ~4.0 ppm (triplet) |

| Alkyl Protons | ~0.9-1.8 ppm (multiplets) | ~0.9-1.8 ppm (multiplets) |

| ²H NMR | ||

| Aldehyde Deuteron | Not applicable | ~9.8-10.0 ppm (singlet) |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound will be observed at m/z = 193, which is one mass unit higher than that of the non-deuterated compound.

| Ion | 4-(pentyloxy)benzaldehyde (m/z) | This compound (m/z) |

| [M]⁺ | 192 | 193 |

| [M+H]⁺ | 193 | 194 |

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the deuteration of 4-hydroxybenzaldehyde followed by a Williamson ether synthesis.

Synthesis of 4-hydroxybenzaldehyde-d1

Methodology: This can be achieved through a hydrogen-deuterium exchange reaction on 4-hydroxybenzaldehyde using a suitable deuterium source, such as D₂O, often in the presence of a catalyst.

Experimental Protocol:

-

Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., dioxane).

-

Add a deuterium source, such as D₂O, and a catalyst (e.g., a rhodium or palladium complex).

-

Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by ¹H NMR spectroscopy until the aldehyde proton signal disappears.

-

Upon completion, remove the solvent and deuterium source under reduced pressure.

-

Purify the resulting 4-hydroxybenzaldehyde-d1 by recrystallization or column chromatography.

Synthesis of this compound (Williamson Ether Synthesis)

Methodology: This classic ether synthesis involves the reaction of the phenoxide of 4-hydroxybenzaldehyde-d1 with an amyl halide.

Experimental Protocol:

-

To a solution of 4-hydroxybenzaldehyde-d1 in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to form the corresponding phenoxide.

-

Add 1-bromopentane (amyl bromide) to the reaction mixture.

-

Heat the mixture and monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Visualizations

Synthetic Workflow

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Amyloxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-amyloxybenzaldehyde. The strategic incorporation of a deuterium atom at the formyl position offers a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in quantitative mass spectrometry-based assays. This document details a plausible synthetic route, comprehensive characterization methodologies, and expected analytical data.

Synthesis Methodology

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the non-deuterated precursor, 4-amyloxybenzaldehyde, via a Williamson ether synthesis. The second step is the selective deuteration of the formyl group.

Step 1: Synthesis of 4-Amyloxybenzaldehyde

The synthesis of 4-amyloxybenzaldehyde is achieved by the reaction of 4-hydroxybenzaldehyde with an amyl halide (e.g., 1-bromopentane) in the presence of a base.

Experimental Protocol:

-

Materials: 4-hydroxybenzaldehyde, 1-bromopentane, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane (1.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the solid and wash with acetone.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-amyloxybenzaldehyde.

-

Step 2: Formyl-Selective Deuteration of 4-Amyloxybenzaldehyde

The selective deuteration of the formyl C-H bond can be achieved using deuterium oxide (D₂O) as the deuterium source, facilitated by a photoredox catalyst system.[1][2]

Experimental Protocol:

-

Materials: 4-amyloxybenzaldehyde, tetra-n-butylammonium decatungstate (TBADT), 2,4,6-triisopropylbenzenethiol, deuterium oxide (D₂O), dichloromethane (DCM).

-

Procedure:

-

In a glass vial, combine 4-amyloxybenzaldehyde (1.0 eq), TBADT (0.04 eq), and 2,4,6-triisopropylbenzenethiol (0.4 eq).

-

Add a 1:1 (v/v) mixture of DCM and D₂O.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 seconds and seal the vial.

-

Stir the mixture vigorously and irradiate with a 390 nm LED light source at room temperature for 24-48 hours.

-

Monitor the reaction for deuterium incorporation by ¹H NMR spectroscopy.

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

-

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the incorporation of deuterium.

¹H NMR Spectroscopy:

The most significant change in the ¹H NMR spectrum will be the disappearance or significant reduction of the aldehyde proton signal, which typically appears around 9.8-10.0 ppm for the non-deuterated compound.[3] The integration of the remaining proton signals should be consistent with the structure.

²H NMR Spectroscopy:

A peak corresponding to the deuterium atom at the formyl position will be observed in the ²H NMR spectrum, confirming successful deuteration.

¹³C NMR Spectroscopy:

The carbon of the C-D bond will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1).

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.8 (d, 2H) | Aromatic (ortho to CHO) |

| ~7.0 (d, 2H) | Aromatic (meta to CHO) |

| ~4.0 (t, 2H) | -OCH₂- |

| ~1.8 (m, 2H) | -OCH₂CH₂- |

| ~1.4 (m, 4H) | -(CH₂)₂- |

| ~0.9 (t, 3H) | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the mass of the deuterated compound.

| Technique | Expected Observation |

| Electron Ionization (EI-MS) | Molecular ion (M⁺) peak at m/z = 193. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments at m/z 192 ([M-H]⁺), 164 ([M-C₂H₅]⁺), and 121 ([M-C₅H₁₀]⁺). |

| High-Resolution Mass Spectrometry (HRMS) | The exact mass of the molecular ion should be consistent with the calculated value for C₁₂H₁₅DO₂. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule. The C-D stretching vibration will be a key indicator of deuteration.

| Frequency (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~2100-2200 | C-D stretching (aldehyde) |

| ~1685 | C=O stretching (conjugated aldehyde)[4] |

| ~1600, 1580, 1510 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (aryl ether) |

Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Characterization Logic

Caption: Analytical workflow for structural confirmation.

References

- 1. Visible light driven deuteration of formyl C–H and hydridic C(sp 3 )–H bonds in feedstock chemicals and pharmaceutical molecules - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02661A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

Deuterated 4-Amyloxybenzaldehyde: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated 4-amyloxybenzaldehyde. Given the importance of isotopically labeled compounds in pharmaceutical research for use as internal standards and in metabolic studies, ensuring the chemical and isotopic integrity of this reagent is paramount. This document outlines the principal degradation pathways, provides recommended storage and handling procedures, and details a representative experimental protocol for stability assessment.

The information herein is compiled from publicly available data on benzaldehyde derivatives and general principles of chemical stability. It should be noted that specific quantitative stability data for deuterated 4-amyloxybenzaldehyde is not widely available in peer-reviewed literature. Therefore, the quantitative data presented is illustrative and based on typical behavior of analogous compounds.

Core Stability Profile

Deuterated 4-amyloxybenzaldehyde, like its non-deuterated counterpart, is susceptible to degradation through several pathways, primarily oxidation and photodegradation. The presence of the aldehyde functional group and the ether linkage are the main determinants of its chemical stability.

Key Stability Considerations:

-

Oxidation: The aldehyde group is prone to oxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, 4-amyloxybenzoic acid. This process can be accelerated by elevated temperatures and exposure to light.

-

Photodegradation: Aromatic aldehydes can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of various impurities.

-

Hydrolytic Stability: The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions, which would yield 4-hydroxybenzaldehyde and pentanol. Under neutral and basic conditions, the ether bond is typically stable.

-

Thermal Stability: Elevated temperatures can increase the rate of oxidation and other potential degradation reactions.

Recommended Storage and Handling

To maintain the purity and integrity of deuterated 4-amyloxybenzaldehyde, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aldehyde group to a carboxylic acid.[1] |

| Light | Store in a light-resistant container (e.g., amber vial). | To protect against photodegradation.[1] |

| Moisture | Keep container tightly sealed in a dry place. | To prevent potential hydrolysis, although the risk is low for the ether linkage. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and skin contact. |

Potential Degradation Pathways

The primary degradation pathways for deuterated 4-amyloxybenzaldehyde are illustrated below. The deuteration on the aromatic ring is not expected to influence these primary chemical degradation routes significantly.

Caption: Primary degradation pathways for deuterated 4-amyloxybenzaldehyde.

Illustrative Stability Data (Forced Degradation)

The following table summarizes the expected outcomes of a forced degradation study on deuterated 4-amyloxybenzaldehyde. The degradation percentages are illustrative and represent a typical outcome for a benzaldehyde derivative after a defined stress period (e.g., 24-48 hours). Actual degradation will depend on the precise experimental conditions.

| Stress Condition | Reagent/Condition | Temperature | Expected Primary Degradant(s) | Illustrative Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Deuterated 4-Hydroxybenzaldehyde | 5 - 15% |

| Base Hydrolysis | 0.1 M NaOH | 60°C | No significant degradation | < 2% |

| Oxidation | 3% H₂O₂ | Room Temp | Deuterated 4-Amyloxybenzoic Acid | 10 - 25% |

| Thermal | Solid State | 60°C | Deuterated 4-Amyloxybenzoic Acid | < 5% |

| Photolytic | UV/Vis Light | Room Temp | Various Photoproducts | 5 - 20% |

Experimental Protocol: Forced Degradation Study

This section outlines a typical protocol for conducting a forced degradation study to assess the stability of deuterated 4-amyloxybenzaldehyde. The goal is to generate potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Deuterated 4-Amyloxybenzaldehyde

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

HPLC system with a UV detector and a C18 column

Sample Preparation

Prepare a stock solution of deuterated 4-amyloxybenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to 60°C for 48 hours. Also, expose a solution of the compound (1 mg/mL in acetonitrile) to 60°C for 48 hours.

-

Photostability: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Analytical Method

Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating RP-HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water. The detector wavelength should be set at the λmax of 4-amyloxybenzaldehyde. The method should be able to separate the intact drug from all major degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

References

4-Amyloxybenzaldehyde-d1 isotopic purity determination

An In-depth Technical Guide to the Isotopic Purity Determination of 4-Amyloxybenzaldehyde-d1

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of this compound, a deuterated analog of a common aromatic aldehyde. Accurate determination of isotopic enrichment is critical for applications such as internal standards in quantitative mass spectrometry, metabolic tracers, and for understanding kinetic isotope effects.[1][2]

This document outlines the primary analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—complete with detailed experimental protocols and data interpretation strategies.

Core Analytical Strategies

The determination of isotopic purity is a multi-faceted process that involves confirming the chemical purity of the substance and then quantifying the degree of isotopic enrichment. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[3]

-

Chemical Purity Assessment (HPLC): Initially, the chemical purity of the this compound sample must be established to ensure that any detected impurities do not interfere with the isotopic analysis.

-

Isotopic Enrichment Quantification (MS & NMR): High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for quantifying the ratio of the deuterated species to its non-deuterated counterpart.[1][4]

The logical workflow for this determination is outlined below.

Caption: Overall workflow for the determination of chemical and isotopic purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of the molecule.[5][6] For this compound, the analysis focuses on the relative intensities of the molecular ion peaks corresponding to the deuterated ([M+H]⁺ at m/z 208.14) and non-deuterated ([M+H]⁺ at m/z 207.13) species.

Data Presentation: HRMS Analysis

The table below summarizes the expected results from an LC-MS analysis using a high-resolution mass spectrometer like a TOF or Orbitrap.

| Parameter | 4-Amyloxybenzaldehyde (Undeuterated) | This compound (Deuterated) |

| Chemical Formula | C₁₂H₁₆O₂ | C₁₂H₁₅DO₂ |

| Neutral Monoisotopic Mass | 206.1150 | 207.1213 |

| Observed [M+H]⁺ (m/z) | 207.1223 | 208.1286 |

| Relative Intensity (%) | 1.2 | 98.8 |

| Isotopic Purity (%) | \multicolumn{2}{c | }{98.8% } |

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like acetonitrile. Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

Chromatographic Separation:

-

System: UHPLC system.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50-500.

-

Resolution: > 25,000.

-

Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the deuterated and non-deuterated species. Integrate the peak areas to determine their relative abundance.

-

Visualization: MS Data Analysis Workflow

Caption: Workflow for calculating isotopic purity from HRMS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and an independent method for quantifying isotopic purity. For this compound, where the deuterium is on the aldehyde group, ¹H NMR is particularly effective.[4] The isotopic purity is determined by comparing the integral of the residual, non-deuterated aldehyde proton signal with the integrals of other protons in the molecule. ²H NMR can be used to confirm the presence and location of the deuterium atom.[7]

Data Presentation: ¹H NMR Analysis

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |

| 1 | 9.87 | Singlet | 0.012 | Aldehyde proton (residual CH O) |

| 2 | 7.82 | Doublet | 2.00 | Aromatic protons (ortho to CHO) |

| 3 | 7.01 | Doublet | 2.00 | Aromatic protons (ortho to O-Amyl) |

| 4 | 4.05 | Triplet | 2.00 | -OCH ₂- |

| 5 | 1.80 | Multiplet | 2.00 | -OCH₂CH ₂- |

| 6 | 1.40 | Multiplet | 4.00 | -(CH ₂)₂-CH₃ |

| 7 | 0.93 | Triplet | 3.00 | -CH ₃ |

Calculation of Isotopic Purity: The aromatic protons at 7.82 ppm (2H) serve as an internal reference.

-

Expected Integral for 1H (aldehyde): 1.00 (relative to the 2H signal at 7.82 ppm)

-

Observed Integral for 1H (aldehyde): 0.012

-

Percentage of Undeuterated Species: (0.012 / 1.00) * 100% = 1.2%

-

Isotopic Purity (Deuterated): 100% - 1.2% = 98.8%

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single pulse (zg30).

-

Number of Scans: 16 to 64, to achieve adequate signal-to-noise for the small residual proton signal.

-

Relaxation Delay (d1): 5 seconds, to ensure full relaxation of all protons for accurate integration.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the residual aldehyde peak and a well-resolved aromatic signal.

-

-

²H NMR Spectroscopy (Confirmation):

-

Spectrometer: 400 MHz (observe frequency ~61.4 MHz).

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 128 or more, due to the lower sensitivity of deuterium.

-

Data Processing: A single peak should be observed around 9.87 ppm, confirming the deuterium is at the aldehyde position.

-

Chemical Purity by HPLC

Ensuring the chemical purity of the sample is a critical prerequisite for accurate isotopic analysis. A standard HPLC-UV method can quantify related impurities.

Experimental Protocol: HPLC-UV

-

Sample Preparation: Prepare a sample solution of this compound in acetonitrile/water (50:50) at a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

System: HPLC with UV/Vis Detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm.

-

Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 284 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The chemical purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The sample should exhibit a chemical purity of >99% for the isotopic analysis to be considered valid.

Summary and Conclusion

The determination of isotopic purity for this compound requires a synergistic approach. HPLC is first employed to confirm chemical purity, ensuring the absence of confounding impurities. High-resolution mass spectrometry and ¹H NMR spectroscopy then serve as complementary techniques to accurately quantify the level of deuterium incorporation.[1] HRMS provides a direct measure of the relative abundance of deuterated and non-deuterated molecules, while ¹H NMR allows for calculation based on the integration of residual proton signals against an internal standard within the molecule itself. Together, these methods provide a robust and reliable assessment, ensuring the quality of the labeled compound for its intended scientific application.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amyloxybenzaldehyde-d1

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amyloxybenzaldehyde is an organic compound featuring a benzaldehyde ring substituted with a pentyloxy group.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of fragrances and more complex molecules.[1] The deuterated form, 4-Amyloxybenzaldehyde-d1, is of interest in mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analysis due to the distinct mass spectrometric signature conferred by the deuterium atom. This document compiles the known physical constants of the non-deuterated parent compound and provides standard experimental protocols for their determination.

Physicochemical Data

The introduction of a single deuterium atom in place of a protium atom results in a negligible change to the molecule's electronic structure and, consequently, minor effects on its bulk physical properties such as melting point, boiling point, and density. The most significant and predictable change is the increase in molecular weight.

Molecular Structure and Weight

-

4-Amyloxybenzaldehyde: C₁₂H₁₆O₂[1]

-

This compound: C₁₂H₁₅DO₂

The molecular weight of the non-deuterated compound is approximately 192.25 g/mol .[2][3] The precise molecular weight of the deuterated species will depend on the specific position of the deuterium atom. Assuming the substitution is on the aldehyde functional group (a common target for deuteration), the calculated molecular weight would be approximately 193.26 g/mol .

Tabulated Physical Constants

The following data pertains to the non-deuterated compound, 4-Amyloxybenzaldehyde (CAS 5736-91-4).[2]

| Physical Constant | Value | Unit | Notes |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Molecular Weight | 192.25 | g/mol | [2] |

| Boiling Point | 144-147 (at 1 mmHg) | °C | [4][5] |

| Density | 1.019 | g/cm³ | [4] |

| Refractive Index | 1.5340 | - | [4] |

| Flash Point | 113 | °C | Calculated |

| Solubility | Limited solubility in water | - | Soluble in organic solvents like ethanol and ether.[1] |

Note on Deuteration Effects:

-

Boiling Point: Deuterated compounds typically exhibit a slightly higher boiling point than their protium counterparts due to the increased molecular weight and stronger intermolecular forces (C-D bonds are slightly less polarizable but have a lower zero-point energy).

-

Density: The density of the deuterated compound is expected to be slightly higher than the non-deuterated form due to the increase in mass within a nearly identical molecular volume.

Experimental Protocols

The determination of fundamental physical constants is crucial for the characterization and quality control of chemical substances.[6] Standardized methods are employed to ensure accuracy and reproducibility.

Melting Point Determination

While 4-Amyloxybenzaldehyde is a liquid at room temperature, this protocol is relevant for solid derivatives or impurities. The capillary method is most common.[7]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Procedure (Capillary Method):

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[9][10]

-

Loading: Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[10][11]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[7][10] Modern devices use a heated metal block and a digital thermometer.[8]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

-

Observation: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[8]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] This temperature is a key indicator of purity.[13]

Procedure (Thiele Tube Method):

-

Apparatus: A Thiele tube, thermometer, a small test tube (Durham tube), and a capillary tube (sealed at one end) are required.[14]

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample (e.g., 4-Amyloxybenzaldehyde). Place the capillary tube into the test tube with the open end down.[14]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, which is filled with mineral oil.[12][14]

-

Heating: Gently and continuously heat the side arm of the Thiele tube with a microburner.[14] Convection currents will ensure uniform heating of the oil bath.[12]

-

Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12][14] Remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12] Record the barometric pressure as boiling points are pressure-dependent.[14]

Density Measurement

Principle: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[15]

Procedure (Pycnometer or Graduated Cylinder Method):

-

Mass of Container: Using an analytical balance, accurately measure the mass of a clean, dry container (e.g., a 10 mL graduated cylinder or a pycnometer for higher accuracy).[16]

-

Volume of Liquid: Add a specific volume of the liquid (e.g., 5.0 mL) to the container. Read the volume precisely from the bottom of the meniscus.[16]

-

Mass of Liquid and Container: Weigh the container with the liquid inside.[16]

-

Calculation:

-

Subtract the mass of the empty container from the combined mass to find the mass of the liquid.[16]

-

Divide the mass of the liquid by the volume it occupies to calculate the density.

-

For high precision, perform the measurement at a controlled temperature, as density is temperature-dependent.

-

Visualization of Workflow

A systematic approach is essential for the full physicochemical characterization of a new or modified compound like this compound.[17] This process ensures that all critical parameters are evaluated.[18][19]

Caption: Physicochemical characterization workflow for this compound.

Conclusion

The physical constants of 4-Amyloxybenzaldehyde provide a strong baseline for the expected properties of its deuterated analogue, this compound. While direct experimental values for the deuterated compound are scarce, established protocols for determining boiling point, density, and other key parameters can be readily applied. The provided workflow and experimental details offer a comprehensive guide for researchers requiring thorough characterization of this and similar compounds in a drug development or research setting.

References

- 1. CAS 5736-91-4: 4-(Pentyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. p-Pentoxybenzaldehyde | C12H16O2 | CID 79815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]

- 4. 5736-91-4 CAS MSDS (4-N-PENTYLOXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]

- 6. biosynth.com [biosynth.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Physicochemical characterization: Significance and symbolism [wisdomlib.org]

- 18. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 19. langhuapharma.com [langhuapharma.com]

Spectroscopic Analysis of 4-Amyloxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Amyloxybenzaldehyde. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for 4-Amyloxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.83 | d | 2H | Aromatic (ortho to -CHO) |

| 7.00 | d | 2H | Aromatic (ortho to -O-pentyl) |

| 4.04 | t | 2H | -O-CH₂ -(CH₂)₃-CH₃ |

| 1.81 | p | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| 1.43 | m | 4H | -O-(CH₂)₂-CH₂ -CH₂ -CH₃ |

| 0.94 | t | 3H | -O-(CH₂)₄-CH₃ |

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for 4-Amyloxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | Aldehyde (C HO) |

| 164.2 | Aromatic (C -O-pentyl) |

| 131.9 | Aromatic (C H, ortho to -CHO) |

| 129.9 | Aromatic (C -CHO) |

| 114.8 | Aromatic (C H, ortho to -O-pentyl) |

| 68.4 | -O-CH₂ -(CH₂)₃-CH₃ |

| 28.8 | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| 28.2 | -O-(CH₂)₂-CH₂ -CH₂-CH₃ |

| 22.4 | -O-(CH₂)₃-CH₂ -CH₃ |

| 14.0 | -O-(CH₂)₄-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry of 4-Amyloxybenzaldehyde provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented here is from electron ionization (EI) mass spectrometry.

Table 3: Mass Spectrometry Data for 4-Amyloxybenzaldehyde

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 192 | 35 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - C₅H₁₁]⁺ |

| 93 | 15 | [C₆H₅O]⁺ |

| 71 | 20 | [C₅H₁₁]⁺ |

| 43 | 30 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in 4-Amyloxybenzaldehyde. The characteristic absorption bands are summarized in the table below.

Table 4: Infrared (IR) Spectroscopic Data for 4-Amyloxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940, 2861 | Strong | C-H stretch (alkyl)[1] |

| 2838, 2742 | Medium | C-H stretch (aldehyde)[1] |

| 1691 | Strong | C=O stretch (aldehyde)[1] |

| 1600 | Strong | C=C stretch (aromatic)[1] |

| 1259, 1160 | Strong | C-O stretch (ether), C-H in-plane bend (aromatic)[1] |

| 833 | Strong | C-H out-of-plane bend (para-substituted aromatic)[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 4-Amyloxybenzaldehyde.

4.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Amyloxybenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Tube Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2 Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

4.3 IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of liquid or solid 4-Amyloxybenzaldehyde directly onto the ATR crystal.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like 4-Amyloxybenzaldehyde.

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of 4-Amyloxybenzaldehyde.

References

Commercial Availability and Synthetic Pathways of 4-Amyloxybenzaldehyde-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-Amyloxybenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require this compound for use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. This guide also outlines a plausible synthetic protocol for its preparation.

Commercial Availability

This compound is a specialty chemical available from a limited number of suppliers. It is primarily used in research and development, particularly in pharmacokinetic and metabolic studies where deuterium labeling can be advantageous.

Below is a summary of the available data on the commercial offerings of this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price |

| MedchemExpress | This compound | 342611-09-0 | C₁₂H₁₅DO₂ | 193.26 | >98% | Custom | Inquiry |

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-(pentyloxy)benzaldehyde-d1 |

| Synonyms | 4-n-Amyloxybenzaldehyde-d1, p-Pentyloxybenzaldehyde-d1 |

| Appearance | Solid or liquid |

| Storage | Store at -20°C for long-term |

Experimental Protocol: Synthesis of this compound

The following is a plausible, generalized experimental protocol for the synthesis of this compound, adapted from established methods for the deuteration of benzaldehydes. This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.

Reaction Scheme:

-

Alkylation of 4-hydroxybenzaldehyde: 4-hydroxybenzaldehyde + 1-bromopentane → 4-amyloxybenzaldehyde

-

Deuteration of 4-amyloxybenzaldehyde: 4-amyloxybenzaldehyde + D₂O → this compound

Materials and Reagents:

-

4-hydroxybenzaldehyde

-

1-bromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deuterium oxide (D₂O, 99.8% D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of 4-Amyloxybenzaldehyde

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add 1-bromopentane (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-amyloxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deuteration of 4-Amyloxybenzaldehyde

-

In a sealed reaction vessel, dissolve the purified 4-amyloxybenzaldehyde (1.0 eq) in D₂O.

-

Add a catalytic amount of NaOD in D₂O.

-

Heat the mixture at 100-120°C for 24-48 hours under an inert atmosphere (Argon or Nitrogen).

-

Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield this compound.

Characterization:

The final product should be characterized by:

-

¹H NMR: To confirm the absence of the aldehyde proton and the overall structure.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight and deuterium incorporation.

Visualizations

The following diagrams illustrate the synthetic pathway and a typical workflow for procuring and utilizing this specialized chemical.

Caption: Synthetic route to this compound.

Caption: Workflow for procurement and use.

In-Depth Technical Guide: Safety and Handling of 4-Amyloxybenzaldehyde-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-amyloxybenzaldehyde. The information is compiled to ensure safe laboratory practices and proper management of this chemical compound.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-n-Pentyloxybenzaldehyde-alpha-d1 |

| Molecular Formula | CH₃(CH₂)₄OC₆H₄CDO |

| GHS Classification | Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3) |

| Appearance | Not specified, likely a liquid or solid |

| Odor | Not specified |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life |

Signal Word: Warning

Hazard Pictogram:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to ensure personal and environmental safety.

| Type | Precautionary Statement |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves, eye protection, and face protection. | |

| Response | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store under inert gas as the compound is air-sensitive. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling Procedures

Detailed experimental protocols should be designed based on the specific research application. However, the following general procedures for handling this compound must be followed:

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, use a NIOSH-approved respirator with an appropriate cartridge.

4.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

4.3. Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1]

-

Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains or waterways. Collect the material with a non-combustible absorbent and dispose of it as hazardous waste.

-

Ventilate the area and wash the spill site after material pickup is complete.

4.4. First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

4.5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows relevant to working with this compound.

Caption: General Laboratory Experimental Workflow

References

Technical Guide: Molecular Structure and Conformation of 4-Amyloxybenzaldehyde-d1

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4-Amyloxybenzaldehyde-d1. This deuterated analog of 4-amyloxybenzaldehyde is primarily utilized as an internal standard in mass spectrometry-based analyses, where its distinct mass allows for precise quantification of the non-deuterated parent compound.

Molecular Structure

This compound consists of a central benzene ring substituted at opposite ends (the para position) by a deuterated aldehyde (formyl-d1) group and an amyloxy (pentyloxy) group linked via an ether bond.

-

Aromatic Core : A planar six-carbon benzene ring.

-

Formyl-d1 Group (-CDO) : The aldehyde proton has been replaced with a deuterium atom. This is the most common and synthetically accessible position for single deuteration in benzaldehyde derivatives.[1][2] The aldehyde group is an electron-withdrawing group, influencing the electronic properties of the aromatic ring.

-

Amyloxy Group (-O(CH₂)₄CH₃) : A five-carbon alkyl chain attached to the benzene ring through an ether linkage. This group is flexible and its conformation is a key determinant of the molecule's overall shape.

The key structural features and logical relationships between these components are illustrated in the diagram below.

Quantitative Structural Data

The following table summarizes typical bond lengths and angles for the core structure, derived from computational studies and experimental data of analogous compounds.[3]

| Parameter | Bond/Atoms Involved | Typical Value (Å or °) | Source |

| Bond Lengths | |||

| C=O (aldehyde) | ~1.21 Å | Analogy[3] | |

| C-D (aldehyde) | ~1.10 Å | Standard Value | |

| C-C (aromatic) | 1.38 - 1.40 Å | Analogy[3] | |

| C(aromatic)-C(aldehyde) | ~1.47 Å | Analogy[3] | |

| C(aromatic)-O (ether) | ~1.37 Å | Analogy[4][5] | |

| O-C (ether alkyl) | ~1.43 Å | Analogy[4][5] | |

| C-C (alkyl chain) | 1.52 - 1.54 Å | Standard Value | |

| Bond Angles | |||

| O=C-C (aldehyde/ring) | ~124° | Analogy[3] | |

| D-C-C (aldehyde/ring) | ~116° | Analogy[3] | |

| C-O-C (ether) | ~118° | Analogy[4][5] | |

| C-C-C (aromatic ring) | ~120° | Idealized |

Note: These values are representative and may vary slightly in the actual molecule due to vibrational effects and crystal packing forces.

Molecular Conformation

The conformation of this compound is defined by the spatial arrangement of its constituent groups.

-

Benzaldehyde Moiety : The benzaldehyde portion of the molecule (the aromatic ring and the formyl-d1 group) is expected to be largely planar. This planarity maximizes the conjugation between the aromatic π-system and the carbonyl group.

-

Amyloxy Chain : The five-carbon amyloxy chain introduces conformational flexibility. Rotation can occur around each C-C and C-O single bond. In the lowest energy state, the alkyl chain is expected to adopt a staggered, all-trans (anti-periplanar) conformation to minimize steric hindrance.

-

Overall Conformation : The orientation of the amyloxy group relative to the benzene ring is critical. The C(aromatic)-C(aromatic)-O-C(alkyl) dihedral angle determines its position. Similar to other alkoxybenzenes, the most stable conformation is likely one where the initial C-O-C plane of the ether is coplanar with the benzene ring.

Experimental Protocols

While a specific protocol for this compound is not published, a representative synthesis can be described based on established methods for formyl-selective deuteration of aromatic aldehydes.[1][6][7]

Synthesis: Formyl-Deuterium Exchange

This protocol describes a general method for the hydrogen-deuterium exchange at the formyl position of a benzaldehyde derivative using deuterium oxide (D₂O) as the deuterium source.

-

Preparation : 4-Amyloxybenzaldehyde is dissolved in a suitable anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere.

-

Catalyst Addition : An N-heterocyclic carbene (NHC) precatalyst and a non-nucleophilic organic base are added to the solution.

-

Deuterium Exchange : Deuterium oxide (D₂O), serving as the deuterium source, is added in excess. The mixture is stirred at room temperature. The NHC catalyst facilitates the reversible formation of a Breslow intermediate, allowing for the exchange of the formyl proton with deuterium from the solvent.[7]

-

Workup : Upon reaction completion (monitored by TLC or GC-MS), the reaction is quenched and extracted with an organic solvent. The organic layers are combined, washed, and dried.

-

Purification : The crude product is purified using silica gel column chromatography to yield pure this compound.

Structural Characterization

The structure and isotopic incorporation would be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS) : To confirm the mass increase of 1 Da compared to the non-deuterated standard, confirming successful deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: To confirm the disappearance of the aldehyde proton signal (typically around 9.9 ppm).

-

¹³C NMR: To observe changes in the aldehyde carbon signal due to the C-D coupling.

-

²H NMR: To confirm the presence of a deuterium signal.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To observe the C-D stretching vibration (typically around 2100-2200 cm⁻¹) and the shift from the C-H stretch (around 2700-2800 cm⁻¹).

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 7. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4-Amyloxybenzaldehyde in Human Plasma using 4-Amyloxybenzaldehyde-d1 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amyloxybenzaldehyde is an aromatic aldehyde with potential applications in various industries, including pharmaceuticals and fragrances. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard, such as 4-Amyloxybenzaldehyde-d1, is the gold standard in quantitative mass spectrometry.[1][2] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects, thereby ensuring high accuracy and precision.[3][4]

This document provides a detailed protocol for the extraction and quantification of 4-Amyloxybenzaldehyde in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Analyte and Internal Standard

| Compound | Structure | Molecular Formula | Exact Mass |

| 4-Amyloxybenzaldehyde |  | C₁₂H₁₆O₂ | 192.1150 |

| This compound |  | C₁₂H₁₅DO₂ | 193.1213 |

Experimental Workflow

Caption: Overall workflow for the quantification of 4-Amyloxybenzaldehyde in human plasma.

Detailed Experimental Protocol

Materials and Reagents

-

4-Amyloxybenzaldehyde (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-Amyloxybenzaldehyde and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 4-Amyloxybenzaldehyde primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC and QC samples at the desired concentrations.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See table below |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 4-Amyloxybenzaldehyde | 193.1 | 121.1 | 100 | 30 | 15 |

| This compound | 194.1 | 122.1 | 100 | 30 | 15 |

Data Analysis and Quantification

The concentration of 4-Amyloxybenzaldehyde in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

The following tables summarize the typical performance characteristics of this method.

Table 1: Calibration Curve Linearity

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 0.5 | ≤ 10.0 | ≤ 12.0 | ± 15.0 | ± 15.0 |

| Low QC | 1.5 | ≤ 8.0 | ≤ 10.0 | ± 10.0 | ± 12.0 |

| Mid QC | 50 | ≤ 6.0 | ≤ 8.0 | ± 8.0 | ± 10.0 |

| High QC | 400 | ≤ 5.0 | ≤ 7.0 | ± 7.0 | ± 9.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 92.5 | 98.7 |

| High QC | 400 | 95.1 | 101.2 |

Signaling Pathway and Logical Relationships

The primary logical relationship in this application is the direct correlation between the analyte and its deuterated internal standard, which justifies its use for accurate quantification.

Caption: Relationship between analyte, internal standard, and accurate quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-Amyloxybenzaldehyde in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for potential variability during sample processing and analysis. This method is suitable for supporting preclinical and clinical studies involving 4-Amyloxybenzaldehyde.

References

Application Notes and Protocols for 4-Amyloxybenzaldehyde-d1 in Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool used in physical organic chemistry and medicinal chemistry to elucidate reaction mechanisms and to enhance the metabolic stability of drug candidates.[1] The KIE is observed as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] The most common isotopic substitution in drug discovery involves the replacement of a hydrogen atom (¹H) with a deuterium atom (²H or D).[3]

The C-D bond is stronger than the C-H bond due to the greater mass of deuterium, which leads to a lower zero-point vibrational energy.[1][4] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for processes where C-H bond cleavage is the rate-determining step.[1][3] The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable insights into the transition state of the rate-determining step.[3] A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, with kH/kD values typically ranging from 2 to 7.[3] Secondary KIEs are smaller effects observed when the isotopic substitution is at a position adjacent to the reacting center.[2]

In drug development, introducing deuterium at a metabolically vulnerable position can slow down its breakdown by metabolic enzymes, such as Cytochrome P450 (CYP450).[5] This "deuterium switching" strategy can lead to an improved pharmacokinetic profile, including a longer half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of reactive metabolites.[6][7][8]

Application Note 1: Elucidating Reaction Mechanisms

Application: Investigating the mechanism of oxidation of 4-Amyloxybenzaldehyde.

Principle: By comparing the rate of oxidation of 4-Amyloxybenzaldehyde with its deuterated analog, 4-Amyloxybenzaldehyde-d1 (where the aldehydic hydrogen is replaced by deuterium), one can determine if the cleavage of the C-H bond is the rate-determining step. A significant primary kinetic isotope effect (kH/kD > 2) would provide strong evidence for this mechanism.

Hypothetical Data:

| Compound | Rate Constant (k) at 25°C (s⁻¹) | kH/kD |

| 4-Amyloxybenzaldehyde | 2.4 x 10⁻⁴ | 6.0 |

| This compound | 0.4 x 10⁻⁴ |

Interpretation: The observed kH/kD of 6.0 is a significant primary kinetic isotope effect, indicating that the aldehydic C-H bond is broken in the rate-determining step of the oxidation reaction.

Application Note 2: Enhancing Metabolic Stability in Drug Discovery

Application: Improving the pharmacokinetic profile of a drug candidate derived from 4-Amyloxybenzaldehyde.

Principle: Aldehydes are susceptible to rapid oxidation to carboxylic acids by enzymes such as aldehyde dehydrogenase. If this is a major metabolic pathway leading to rapid clearance of a drug candidate, replacing the aldehydic hydrogen with deuterium can slow down this metabolic process, thereby increasing the drug's half-life and exposure.[7][8]

Hypothetical In Vitro Metabolic Stability Data:

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 4-Amyloxybenzaldehyde | 15 | 46.2 |

| This compound | 75 | 9.2 |

Interpretation: The 5-fold increase in the in vitro half-life and the corresponding decrease in intrinsic clearance for this compound suggest that the deuteration at the aldehydic position significantly slows down its metabolism. This indicates that C-H bond cleavage at this position is a key step in its metabolic degradation. This strategy could lead to a more stable drug candidate with an improved pharmacokinetic profile in vivo.[6]

Experimental Protocols

Protocol 1: General Procedure for Determining the Kinetic Isotope Effect in a Chemical Reaction (e.g., Oxidation)

This protocol describes a general method for determining the KIE for the oxidation of 4-Amyloxybenzaldehyde and its deuterated analog.

Materials:

-

4-Amyloxybenzaldehyde

-

This compound

-

Oxidizing agent (e.g., potassium permanganate, chromic acid)

-

Solvent (appropriate for the reaction, e.g., acetone, water)

-

Quenching agent (e.g., sodium bisulfite)

-

Internal standard

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated reaction vessel

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of 4-Amyloxybenzaldehyde, this compound, and an internal standard in the chosen solvent at a known concentration (e.g., 10 mM).

-

Prepare a solution of the oxidizing agent at a suitable concentration.

-

-

Reaction Setup:

-

Set up two parallel reactions in thermostated vessels, one for the non-deuterated and one for the deuterated substrate.

-

To each vessel, add the substrate solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the oxidizing agent to each vessel simultaneously.

-

At regular time intervals, withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a quenching agent.

-

-

Sample Analysis:

-

Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aldehyde. The internal standard is used to correct for any variations in sample injection volume.

-

-

Data Analysis:

-

Plot the concentration of the aldehyde versus time for both the deuterated and non-deuterated reactions.

-

Determine the initial rate of each reaction from the slope of the initial linear portion of the concentration-time plot.

-

Calculate the rate constants (kH and kD) for each reaction.

-

The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

-

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of 4-Amyloxybenzaldehyde and its deuterated analog in human liver microsomes.

Materials:

-

4-Amyloxybenzaldehyde

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Prepare separate solutions of 4-Amyloxybenzaldehyde and this compound in a small amount of organic solvent (e.g., DMSO) and then dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).

-

-

Metabolic Reaction:

-

Pre-warm the HLM and the master mix to 37°C.

-

In a series of microcentrifuge tubes, add the HLM to the master mix.

-

Initiate the metabolic reaction by adding the substrate solution (either deuterated or non-deuterated) to the HLM-containing master mix.

-

Incubate the reaction at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

-

-

Sample Processing:

-

Vortex the samples to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining parent compound (4-Amyloxybenzaldehyde or its deuterated analog) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Visualizations

Caption: Workflow for a kinetic isotope effect experiment.

Caption: The principle of the deuterium kinetic isotope effect.

Caption: Effect of deuteration on the metabolic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Active Pharmaceutical Ingredients using 4-Amyloxybenzaldehyde-d1 as an Internal Standard in qNMR

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. emerypharma.com [emerypharma.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Application Notes and Protocols for GC-MS Analysis of 4-Amyloxybenzaldehyde via PFBHA Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction